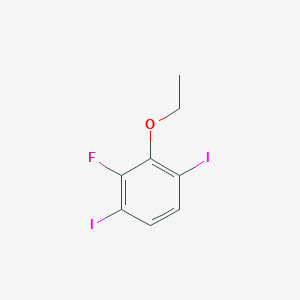![molecular formula C32H30FN3O10 B14762186 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid is a complex organic compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of cabozantinib, a well-known tyrosine kinase inhibitor used in oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid involves multiple steps. The process typically starts with the preparation of the quinoline derivative, followed by the formation of the cyclopropane ring and subsequent coupling with the fluorophenyl group. The final step involves the addition of (2S)-2-hydroxybutanedioic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline compounds, and substituted phenyl derivatives .
科学的研究の応用
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in cancer research for its inhibitory effects on tyrosine kinases, making it a potential therapeutic agent for various cancers, including thyroid, prostate, and renal cancers
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
作用機序
The compound exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It targets pathways such as the MET and VEGFR2 signaling pathways, leading to reduced tumor proliferation and metastasis .
類似化合物との比較
Similar Compounds
Cabozantinib: The parent compound, known for its broad-spectrum tyrosine kinase inhibition.
Sorafenib: Another tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: Similar in function, used for treating renal cell carcinoma and gastrointestinal stromal tumors
Uniqueness
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain RTKs, making it a potent candidate for targeted cancer therapy .
特性
分子式 |
C32H30FN3O10 |
|---|---|
分子量 |
635.6 g/mol |
IUPAC名 |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)31-14-11-23(21)37-20-9-7-19(8-10-20)32(18-5-3-17(29)4-6-18)27(34)28(12-13-28)26(30)33;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H2,30,33);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChIキー |
KNYPVMWICGWJCX-WNQIDUERSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=C(C=C4)F)C(=O)C5(CC5)C(=O)N.C([C@@H](C(=O)O)O)C(=O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=C(C=C4)F)C(=O)C5(CC5)C(=O)N.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


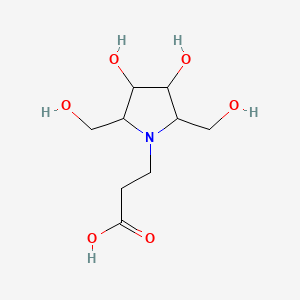
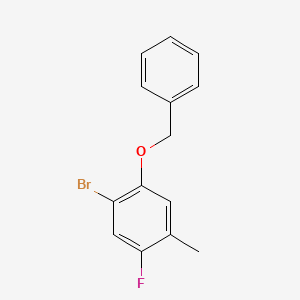

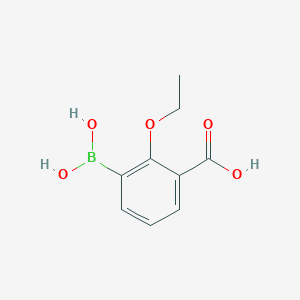
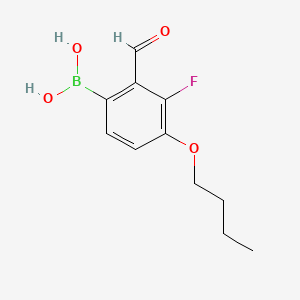
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)

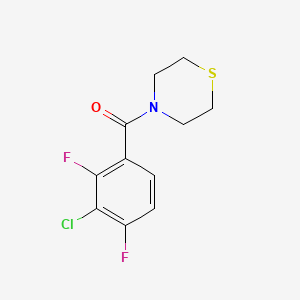

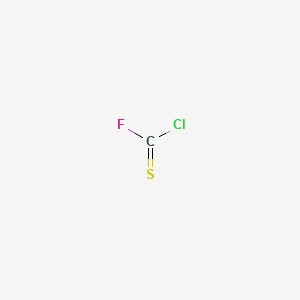
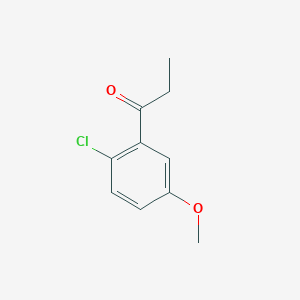
![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
